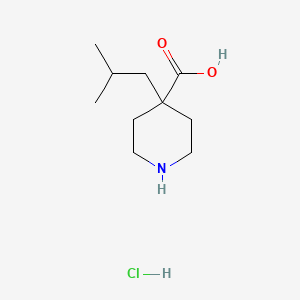

4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride

描述

4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a carboxylic acid group and a 2-methylpropyl substituent on the piperidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.

Introduction of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free carboxylic acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions is crucial to minimize by-products and maximize the overall efficiency of the synthesis .

化学反应分析

Types of Reactions

4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted piperidine derivatives.

科学研究应用

Synthesis and Chemical Properties

The synthesis of 4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with carboxylic acids under controlled conditions. The compound is characterized by its piperidine ring structure, which contributes to its biological activity.

Synthetic Methodology

The synthetic pathway often includes:

- Hydrogenation : Using catalysts like palladium charcoal to reduce starting materials.

- Esterification : Converting acids to esters for easier manipulation.

- Resolution : Employing chiral reagents to isolate specific enantiomers, enhancing biological efficacy.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities, particularly in the context of neurological and cardiovascular health.

Pharmacological Effects

- Thrombin Inhibition : This compound serves as an intermediate in the synthesis of argatroban, a potent thrombin inhibitor used in anticoagulation therapy for patients with ischemic cerebral infarction .

- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative disorders .

Therapeutic Applications

The compound's versatility allows it to be explored in various therapeutic contexts:

Cardiovascular Applications

- Anticoagulant Therapy : As part of argatroban synthesis, it plays a crucial role in managing thrombotic conditions. Clinical applications include treatment protocols for patients undergoing percutaneous coronary interventions .

Neurological Disorders

- Potential in Treating Depression and Anxiety : The compound's structure suggests possible interactions with neurotransmitter systems, warranting further investigation into its efficacy against mood disorders .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

作用机制

The mechanism of action of 4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target .

相似化合物的比较

Similar Compounds

Piperidine-4-carboxylic acid: A closely related compound with similar structural features but lacking the 2-methylpropyl group.

1-Carbamoyl-piperidine-4-carboxylic acid: Another derivative with a carbamoyl group instead of the 2-methylpropyl group.

1-(Phenylsulfonyl)piperidine-4-carboxylic acid: A derivative with a phenylsulfonyl group.

Uniqueness

4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride is unique due to the presence of the 2-methylpropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .

生物活性

4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative with potential applications in medicinal chemistry and biological research. Its molecular formula is C10H19NO2·HCl, and it serves as a building block for various pharmaceutical compounds, particularly those targeting the central nervous system. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-methylpropyl group and a carboxylic acid functional group. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological studies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target involved .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, particularly in pathways related to neurological functions.

- Receptor Modulation : The compound may act on various receptors in the central nervous system, which could be beneficial in developing treatments for neurological disorders.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain strains of bacteria, although further research is needed to confirm efficacy .

Case Studies

- Antimicrobial Activity : A study evaluating the antimicrobial effects of piperidine derivatives found that some exhibited significant bacteriostatic effects against Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the piperidine ring influenced their activity levels .

- Cytotoxicity Studies : In vitro cytotoxicity assays demonstrated that derivatives of piperidine, including the hydrochloride salt form, showed varying degrees of cytotoxicity against cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM against different cancer cell lines .

- Neuropharmacological Effects : Research into the central nervous system effects of piperidine derivatives has indicated potential applications in treating conditions such as anxiety and depression. The modulation of neurotransmitter systems through receptor interactions has been a focal point in this area .

Data Summary

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including alkylation of the piperidine ring and subsequent salt formation. A common method involves Friedel-Crafts alkylation to introduce the 2-methylpropyl group, followed by cyclization and neutralization steps . Optimization can be achieved by:

- Temperature control : Maintaining ≤50°C during alkylation minimizes side reactions.

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve yield in Friedel-Crafts steps .

- Salt formation : Hydrochloric acid treatment at controlled pH (3–4) ensures high-purity hydrochloride salt formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (≥98%) .

- NMR : ¹H NMR (D₂O) should show distinct peaks for the piperidine ring (δ 2.8–3.2 ppm) and 2-methylpropyl group (δ 1.0–1.2 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 221.73 (M+H⁺) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Solubility : The hydrochloride salt enhances water solubility (>50 mg/mL at 25°C), making it suitable for aqueous buffers .

- Stability : Store at −20°C in airtight containers to prevent hydrolysis of the piperidine ring. Stability studies show no degradation over 5 years under these conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets of this compound?

SAR studies should focus on:

- Functional group modifications : Replace the 2-methylpropyl group with bulkier alkyl chains (e.g., tert-butyl) to evaluate steric effects on receptor binding .

- Biological assays : Test derivatives in vitro against serotonin receptors (5-HT1A/2A) and monoamine transporters, as structural analogs show affinity for these targets .

- Data analysis : Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy scores .

Q. How can contradictions in pharmacological data between in vitro and in vivo models be resolved?

Discrepancies may arise from:

- Metabolic instability : Perform LC-MS/MS to identify metabolites in plasma. For example, oxidation of the piperidine ring can reduce bioavailability .

- Dosing regimens : Adjust in vivo doses based on pharmacokinetic (PK) parameters like half-life (t₁/₂) and volume of distribution (Vd) derived from rodent studies .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics and tissue distribution?

- Radiolabeling : Synthesize a ¹⁴C-labeled analog to track distribution in organs (e.g., brain, liver) using autoradiography .

- Microdialysis : Implant probes in rodent brains to measure extracellular fluid concentrations post-administration .

Q. How does the hydrochloride salt form impact biological activity compared to the free base?

- Ionization : The hydrochloride salt increases solubility, enhancing dissolution rates and bioavailability in oral administration models .

- Receptor binding : The free base may exhibit higher membrane permeability, but the salt form improves dose consistency in aqueous formulations .

Q. What advanced analytical techniques address challenges in quantifying low-concentration samples?

- UHPLC-MS/MS : Achieve detection limits of 0.1 ng/mL using a triple quadrupole system with multiple reaction monitoring (MRM) .

- Isotopic dilution : Spike samples with deuterated internal standards (e.g., D₃-4-(2-Methylpropyl)piperidine) to correct for matrix effects .

Q. How can researchers design in vivo models to evaluate neuropharmacological effects?

- Rodent behavioral assays : Use forced swim tests (FST) and tail suspension tests (TST) to assess antidepressant-like activity, comparing dose-dependent reductions in immobility time .

- Microglia activation studies : Administer the compound in LPS-induced neuroinflammation models and quantify TNF-α levels via ELISA .

Q. What computational tools are effective for predicting off-target interactions?

- Machine learning : Train models on ChEMBL datasets to predict off-target binding to adrenergic or dopaminergic receptors .

- Molecular dynamics simulations : Simulate ligand-receptor complexes for ≥100 ns to assess binding stability and conformational changes .

属性

IUPAC Name |

4-(2-methylpropyl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-8(2)7-10(9(12)13)3-5-11-6-4-10;/h8,11H,3-7H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTFETHEFOBNPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCNCC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。